Futibatinib

Übersicht

Beschreibung

Futibatinib, sold under the brand name Lytgobi, is an anti-cancer medication primarily used for the treatment of cholangiocarcinoma, a type of bile duct cancer . It is a kinase inhibitor that targets fibroblast growth factor receptors (FGFR) 1 through 4 . This compound is taken orally and has shown significant antitumor activity against FGFR-deregulated tumors .

Wissenschaftliche Forschungsanwendungen

Futibatinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Kinase-Inhibitoren und ihrer Wechselwirkungen mit FGFR verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse wie Proliferation, Differenzierung und Überleben.

Medizin: Wird hauptsächlich zur Behandlung von Cholangiokarzinomen und anderen FGFR-deregulierten Tumoren eingesetzt. .

Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf FGFR-Signalwege abzielen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es irreversibel an die FGFR-Kinase-Domäne bindet und so die FGFR-Phosphorylierung und die nachgeschalteten Signalwege hemmt . Diese Hemmung führt zu einer verringerten Proliferation von Tumorzellen und einer erhöhten Apoptose in FGFR-deregulierten Tumoren . Die molekularen Ziele von this compound sind FGFR1, FGFR2, FGFR3 und FGFR4 .

Wirkmechanismus

Target of Action

Futibatinib is a selective, irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4 . FGFRs are a group of receptor tyrosine kinases that play a key role in cell proliferation, differentiation, migration, and survival . FGFR genomic aberrations and dysregulated FGFR signaling pathways are observed in some cancers such as cholangiocarcinoma and urothelial malignancies .

Mode of Action

This compound binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket . This binding blocks FGFR phosphorylation and downstream signaling pathways .

Biochemical Pathways

Upon binding to FGFR, this compound blocks several downstream signaling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT . These pathways are involved in cell proliferation, survival, and migration .

Pharmacokinetics

This compound is predominantly metabolized by and inhibits cytochrome p450 3A (CYP3A); it is also a P-glycoprotein substrate . The recommended this compound dosage is 20 mg once daily . Pharmacokinetics were dose-proportional across all once-daily doses .

Result of Action

This compound ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations . It exhibits potent, selective growth inhibition of several tumor cell lines (gastric, lung, multiple myeloma, bladder, endometrial, and breast) harboring various FGFR genomic aberrations . Oral administration of this compound led to significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of resistance mutations. This compound binds covalently to the FGFR kinase domain, enabling it to persist in the ATP-binding pocket irrespective of the presence of resistance mutations . This makes this compound effective against several drug-resistant FGFR2 mutants, including the FGFR2 V565I/L gatekeeper mutants .

Biochemische Analyse

Biochemical Properties

Futibatinib selectively inhibits FGFR1-4 with IC50 values of 1.4 to 3.7 nmol/L . It covalently binds the FGFR kinase domain, inhibiting FGFR phosphorylation and, in turn, downstream signaling in FGFR-deregulated tumor cell lines .

Cellular Effects

This compound exhibits potent, selective growth inhibition of several tumor cell lines (gastric, lung, multiple myeloma, bladder, endometrial, and breast) harboring various FGFR genomic aberrations . It has also been shown to have a synergistic effect on cell growth inhibition when combined with chemotherapy .

Molecular Mechanism

This compound covalently binds to a highly conserved P-loop cysteine residue in the ATP pocket of FGFR . This binding inhibits FGFR phosphorylation and downstream signaling in FGFR-deregulated tumor cell lines . This compound also inhibits several drug-resistant FGFR2 mutants, including the FGFR2 V565I/L gatekeeper mutants, with greater potency than any reversible FGFR inhibitors tested .

Temporal Effects in Laboratory Settings

This compound has shown significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models . The tumor reduction was associated with sustained FGFR inhibition, which was proportional to the administered dose .

Dosage Effects in Animal Models

Oral administration of this compound led to significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models . The frequency of appearance of drug-resistant clones was lower with this compound than a reversible ATP-competitive FGFR inhibitor .

Metabolic Pathways

This compound, as an FGFR inhibitor, plays a role in the FGF/FGFR signaling axis, which is involved in many cellular processes that include proliferation, differentiation, migration, and survival .

Transport and Distribution

It is known that this compound is orally administered , suggesting it is absorbed through the gastrointestinal tract and distributed systemically.

Subcellular Localization

As a kinase inhibitor, it is likely to exert its effects in the cytoplasm where it can interact with its target, the FGFR kinase domain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Futibatinib is synthesized through a series of chemical reactions involving the formation of a pyrazolo[3,4-d]pyrimidine core structure. The synthetic route typically involves the following steps:

- Formation of the pyrazolo[3,4-d]pyrimidine core.

- Introduction of the 3,5-dimethoxyphenyl group via an ethynyl linkage.

- Addition of the 4-amino group.

- Coupling with a pyrrolidinyl group to form the final compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity reagents and solvents.

- Controlled reaction temperatures and times.

- Purification steps such as crystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Futibatinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem Molekül verändern.

Substitution: Substitutionsreaktionen können an den Amino- oder Ethinylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Futibatinib wird mit anderen FGFR-Inhibitoren wie Infigratinib und Pemigatinib verglichen . Obwohl alle drei Verbindungen FGFR angreifen, ist this compound aufgrund seines irreversiblen Bindungsmechanismus und seines breiteren Wirkungsspektrums gegen FGFR1 bis FGFR4 einzigartig .

Ähnliche Verbindungen:

Infigratinib: Ein reversibler FGFR-Inhibitor mit einem engeren Wirkungsspektrum.

Pemigatinib: Ein weiterer reversibler FGFR-Inhibitor, der hauptsächlich auf FGFR2-Fusionen abzielt.

Die irreversible Bindung und die starke Antitumoraktivität von this compound machen es zu einer wertvollen therapeutischen Option für Patienten mit FGFR-deregulierten Tumoren .

Biologische Aktivität

Futibatinib is an irreversible, highly selective inhibitor targeting fibroblast growth factor receptors (FGFR) 1-4, primarily developed for the treatment of cancers associated with FGFR aberrations. Its biological activity has been extensively studied in both preclinical and clinical settings, demonstrating significant anti-tumor effects across various cancer types.

This compound binds covalently to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to irreversible inhibition of FGFR signaling pathways. This mechanism is distinct from ATP-competitive inhibitors, allowing this compound to maintain efficacy even against certain resistant FGFR mutations. The compound has shown potent inhibition of FGFR2 and FGFR3, with half-maximal inhibitory concentration (IC50) values ranging from 1.4 to 3.7 nmol/L across different FGFR isoforms .

Preclinical Studies

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against a variety of cancer cell lines harboring FGFR aberrations. Notably, it has been effective in cell lines derived from:

- Gastric Cancer

- Bladder Cancer

- Breast Cancer

- Lung Cancer

- Multiple Myeloma

The compound has shown a lower propensity for developing drug resistance compared to ATP-competitive FGFR inhibitors, indicating its potential for sustained efficacy in long-term treatment scenarios .

Table 1: Summary of Preclinical Findings

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| In vitro | Gastric | Significant dose-dependent tumor reduction |

| In vitro | Bladder | High selectivity and potent inhibition |

| Xenograft Models | Multiple Tumors | Sustained FGFR kinase inhibition |

Clinical Trials

This compound has been evaluated in several clinical trials, including a large Phase I dose-expansion study involving 197 patients with advanced solid tumors. The results indicated:

- Objective Response Rate (ORR) : 13.7% across various tumor types.

- Tumor Types with Notable Responses :

- Cholangiocarcinoma: ORR of 25.4%

- Breast Cancer

- Urothelial Carcinoma

- Central Nervous System Tumors

The pivotal FOENIX-CCA2 Phase II study specifically focused on intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions/rearrangements, reporting a confirmed ORR of 41.7% and a disease control rate of 82.5% .

Table 2: Clinical Trial Summary

| Trial Name | Phase | Patient Count | Key Outcomes |

|---|---|---|---|

| FOENIX-CCA2 | II | 103 | ORR: 41.7%, Disease Control Rate: 82.5% |

| Phase I Expansion | I | 197 | ORR: 13.7%, Notable responses in iCCA |

Safety Profile

This compound has demonstrated a manageable safety profile, with common treatment-emergent adverse events including:

- Hyperphosphatemia : 81.2%

- Diarrhea : 33.5%

- Nausea : 30.4%

These side effects were generally mild to moderate and manageable within clinical settings .

Case Studies

Several case studies have highlighted the effectiveness of this compound in patients with specific FGFR mutations:

- Case Study in Cholangiocarcinoma :

- A patient with unresectable iCCA harboring an FGFR2 fusion showed a complete response after treatment with this compound for six months.

- Case Study in Breast Cancer :

- A patient with an acquired resistance mutation (FGFR1) experienced significant tumor reduction after switching from an ATP-competitive inhibitor to this compound.

These case studies underscore the potential of this compound as a viable treatment option for patients who have developed resistance to other therapies targeting FGFR pathways .

Eigenschaften

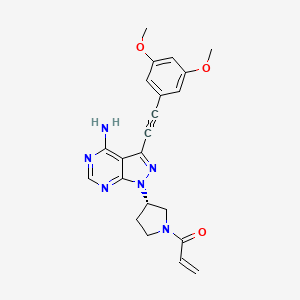

IUPAC Name |

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIPNCCJPRMIAX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations. | |

| Record name | Futibatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1448169-71-8 | |

| Record name | Futibatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Futibatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUTIBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of futibatinib?

A1: this compound is a highly selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with its target?

A2: Unlike some other FGFR inhibitors, this compound binds covalently to the FGFR kinase domain. This covalent binding is attributed to the acrylamide warhead present in the this compound molecule, which forms a bond with a cysteine residue (C491) in the FGFR2 adenosine triphosphate (ATP) binding pocket. [, , , ]

Q3: What are the downstream consequences of this compound binding to FGFRs?

A3: Binding of this compound inhibits FGFR phosphorylation, effectively blocking downstream signaling pathways involved in cell growth and survival. [, , ] For instance, this compound has been shown to inhibit the phosphorylation of FGFR4 and downstream targets like ERK, AKT, mTOR, and S6 in various cancer cell lines. [, , ]

Q4: What makes this compound's interaction with FGFR different from other FGFR inhibitors?

A4: this compound's irreversible, covalent binding mechanism distinguishes it from many other FGFR inhibitors that exhibit reversible binding. This characteristic contributes to this compound's sustained inhibition of FGFR and potentially lower susceptibility to acquired resistance. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C24H21N7O3, and its molecular weight is 455.47 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research doesn't delve into detailed spectroscopic characterization, mass spectrometry analyses have been used to identify this compound and its metabolites. For instance, mass-to-charge ratios (m/z) of 418.99 ⟶ 295.97 for this compound and 468.96 ⟶ 382.00 for its internal standard (derazantinib) were utilized in a UPLC-MS/MS method. []

Q7: What is known about the stability of this compound under different conditions?

A7: Research indicates that this compound remains stable under various experimental conditions, including different temperatures and storage durations. This stability has been confirmed through validated analytical methods like UPLC-MS/MS. []

Q8: Does this compound have any catalytic properties?

A8: As an enzyme inhibitor, this compound is not known to possess intrinsic catalytic properties. Its primary mode of action is to block the catalytic activity of FGFR kinases. [, ]

Q9: Have any computational studies been conducted on this compound?

A9: While the provided research does not explicitly mention computational modeling studies of this compound, it highlights that the compound was discovered through a structure-based drug design approach. [] This suggests the involvement of computational chemistry in optimizing the compound's structure for potent and selective FGFR inhibition.

Q10: How do structural modifications affect the activity of this compound?

A10: The research highlights the importance of the acrylamide warhead in this compound for its irreversible binding and increased potency compared to reversible FGFR inhibitors. [, , ] Modifications affecting this warhead would likely alter its binding kinetics and potentially reduce its efficacy.

Q11: What formulation strategies are employed to enhance this compound's stability and bioavailability?

A11: this compound is administered orally, suggesting the use of formulation strategies to ensure its stability and efficient absorption in the gastrointestinal tract. [, , ] While specific details on its formulation are not provided, oral bioavailability is likely a key consideration during its development.

Q12: What is the primary route of this compound metabolism and elimination?

A12: this compound is primarily metabolized in the liver, with O-desmethylation and glutathione conjugation being the major metabolic pathways. [] Elimination occurs mainly through fecal excretion, with negligible amounts of the parent drug found in urine. []

Q13: Does this compound interact with drug transporters or metabolizing enzymes?

A13: In vitro studies have shown that this compound is a substrate and inhibitor of P-glycoprotein (P-gp), a drug efflux transporter. [] Additionally, this compound demonstrates time-dependent inhibition of CYP3A, a major drug-metabolizing enzyme, in vitro. []

Q14: What is the significance of this compound's interaction with CYP3A and P-gp?

A14: These interactions suggest that co-administration with potent inhibitors or inducers of CYP3A and P-gp could alter this compound's exposure and potentially lead to drug interactions. []

Q15: What types of cancer cell lines are sensitive to this compound in vitro?

A16: this compound has demonstrated potent growth inhibition in a variety of cancer cell lines harboring FGFR genomic aberrations, including those derived from gastric, lung, multiple myeloma, bladder, endometrial, and breast cancers. []

Q16: Has this compound shown efficacy in animal models of cancer?

A17: Yes, oral administration of this compound resulted in significant, dose-dependent tumor regression in various FGFR-driven human tumor xenograft models. [, , ] This antitumor effect correlated with sustained FGFR inhibition. []

Q17: What clinical trials have been conducted with this compound?

A17: Multiple clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with FGFR-aberrant tumors. These include:

- Phase I/II trials in various solid tumors, including cholangiocarcinoma, gastric cancer, and urothelial cancer. [, , , , , , , , , ]

- A pivotal phase II trial (FOENIX-CCA2) in previously treated patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. [, , , ]

- A phase II trial (FOENIX-MBC2) in metastatic breast cancer patients with FGFR1/2 amplifications. [, ]

Q18: What mechanisms of resistance to this compound have been identified?

A19: While this compound demonstrates efficacy against some FGFR2 resistance mutations commonly observed with other FGFR inhibitors, acquired resistance can still develop. [, ] Emerging research suggests several potential mechanisms, including:

- Secondary mutations within the FGFR2 kinase domain, particularly the N550 and V565 residues. []

- Activation of bypass signaling pathways, such as the MAPK pathway, through mutations in genes like BRAF, NRAS, and KRAS. []

- Co-occurring alterations in other signaling pathways like RTK/RAS/PI3K and cell cycle pathways may contribute to primary resistance. []

Q19: What are the common adverse events associated with this compound in clinical trials?

A21: The most common adverse events observed in this compound clinical trials include hyperphosphatemia, nail disorders, hepatic transaminase elevations, stomatitis, palmar-plantar erythrodysesthesia syndrome, rash, retinal disorders, and cataract. [, , , ]

Q20: How is hyperphosphatemia, a common side effect of this compound, managed?

A22: Hyperphosphatemia associated with this compound is generally manageable with phosphate-lowering medications and dose adjustments. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.